Piperonylidenaceton

Übersicht

Beschreibung

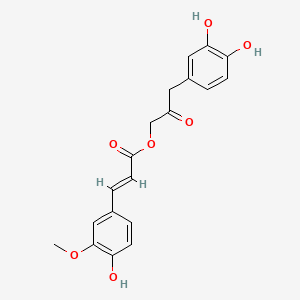

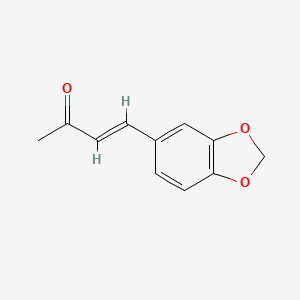

Piperonylidene acetone, also known as Piperonylidene acetone, is a useful research compound. Its molecular formula is C11H10O3 and its molecular weight is 190.19 g/mol. The purity is usually 95%.

The exact mass of the compound Piperonylidene acetone is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble in oils; insoluble in watersoluble (in ethanol). The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 217304. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Piperonylidene acetone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Piperonylidene acetone including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Medizin

Piperonylidenaceton: hat aufgrund seiner strukturellen Ähnlichkeit mit Verbindungen, die pharmakologische Aktivitäten aufweisen, potenzielle Anwendungen in der Medizin. Seine Metaboliten wurden nach oraler Verabreichung in Tiermodellen auf ihre Ausscheidungsmuster untersucht . Diese Verbindung könnte auf ihr therapeutisches Potenzial untersucht werden, insbesondere bei der Entwicklung neuer Medikamente oder medizinischer Behandlungen.

Landwirtschaft

In der Landwirtschaft könnte This compound bei der Formulierung von Pestiziden oder als Vorläufer für komplexere Verbindungen verwendet werden, die schädlingsabweisende Eigenschaften aufweisen. Die Untersuchung seines Stoffwechsels und seiner Ausscheidung bei Tieren legt nahe, dass es zu umweltfreundlichen landwirtschaftlichen Zusatzstoffen entwickelt werden könnte .

Materialwissenschaften

Das Potenzial der Verbindung in den Materialwissenschaften liegt in ihrer chemischen Struktur, die für die Synthese neuer Polymere oder Beschichtungen nützlich sein könnte. Ihre Derivate könnten verwendet werden, um die Eigenschaften von Materialien zu verbessern, die in verschiedenen industriellen Anwendungen eingesetzt werden .

Umweltwissenschaften

This compound: kann Anwendungen in den Umweltwissenschaften haben, insbesondere bei der Entwicklung umweltfreundlicher Lösungsmittel oder als Zwischenprodukt bei der Synthese von Verbindungen, die für die Sanierung der Umwelt verwendet werden .

Lebensmittelindustrie

In der Lebensmittelindustrie könnte This compound auf seine Aromaeigenschaften untersucht werden. Verwandte Verbindungen wurden als Lebensmittelzusatzstoffe verwendet, und sein angenehmes Aromaprofil macht es zu einem Kandidaten für die Geschmacksverbesserung in Lebensmitteln .

Kosmetik

Die Kosmetikindustrie könnte von der Verwendung von This compound bei der Formulierung von Düften oder als Teil des synthetischen Weges zur Herstellung von Verbindungen mit hautpflegenden Eigenschaften profitieren. Seine Metaboliten haben sich als potenziell für die Verwendung in kosmetischen Formulierungen erwiesen .

Analytische Chemie

In der analytischen Chemie könnte This compound als Standard oder Reagenz bei der Quantifizierung und Analyse komplexer Gemische dienen. Seine stabile Struktur und seine vorhersehbare Reaktivität machen es für die Verwendung in verschiedenen analytischen Techniken geeignet .

Biotechnologie

Schließlich könnte This compound in der Biotechnologie bei der Synthese biologisch aktiver Moleküle oder als Baustein bei der Herstellung von Pharmazeutika verwendet werden. Seine Fähigkeit, verschiedene chemische Transformationen zu durchlaufen, könnte in biotechnologischen Anwendungen genutzt werden .

Wirkmechanismus

Target of Action

Piperonylidene acetone, also known as Piperonalacetone, is a synthetic compound The primary targets of this compound are not explicitly mentioned in the available literature

Mode of Action

It’s known that the compound is involved in the metabolism of certain food additives . More detailed studies are required to understand how the compound interacts with its targets and the resulting changes.

Biochemical Pathways

It’s known that the compound is involved in the metabolism of certain food additives

Pharmacokinetics

It has been observed that piperonylidene acetone and piperonyl acetone are extensively excreted as 4-(3,4-methylenedioxyphenyl)-butan-2-ol in male rabbits after oral doses of 100 mg/kg . This suggests that the compound is metabolized and excreted, but more research is needed to understand its bioavailability and other pharmacokinetic properties.

Result of Action

The compound is known to be involved in the metabolism of certain food additives

Biochemische Analyse

Biochemical Properties

Piperonylidene acetone plays a significant role in biochemical reactions, particularly in its interactions with enzymes and proteins. It has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of various substances in the body . The nature of these interactions often involves the modulation of enzyme activity, either through inhibition or activation. Additionally, piperonylidene acetone has been found to bind with certain proteins, influencing their structural conformation and function .

Cellular Effects

Piperonylidene acetone exerts various effects on different types of cells and cellular processes. It has been shown to influence cell signaling pathways, particularly those involving oxidative stress and inflammation . This compound can modulate gene expression by affecting transcription factors and other regulatory proteins. Furthermore, piperonylidene acetone impacts cellular metabolism by altering the activity of metabolic enzymes, leading to changes in the production and utilization of cellular energy .

Molecular Mechanism

The molecular mechanism of piperonylidene acetone involves its binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites or allosteric sites, thereby altering their catalytic activity . Additionally, piperonylidene acetone can influence gene expression by interacting with transcription factors and other DNA-binding proteins. These interactions can lead to changes in the transcriptional activity of specific genes, ultimately affecting cellular function .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of piperonylidene acetone can change over time. The stability of this compound is influenced by factors such as temperature, pH, and exposure to light . Over time, piperonylidene acetone may undergo degradation, leading to a reduction in its efficacy. Long-term studies have shown that prolonged exposure to piperonylidene acetone can result in cumulative effects on cellular function, including alterations in cell growth and viability .

Dosage Effects in Animal Models

The effects of piperonylidene acetone vary with different dosages in animal models. At low doses, it may exhibit beneficial effects, such as antioxidant and anti-inflammatory properties . At higher doses, piperonylidene acetone can become toxic, leading to adverse effects such as liver damage and oxidative stress . Threshold effects have been observed, where a specific dosage range is required to achieve the desired biochemical effects without causing toxicity .

Metabolic Pathways

Piperonylidene acetone is involved in various metabolic pathways, particularly those related to the metabolism of xenobiotics . It interacts with enzymes such as cytochrome P450, which play a key role in the oxidative metabolism of foreign compounds. These interactions can affect metabolic flux and alter the levels of specific metabolites within the cell .

Transport and Distribution

Within cells and tissues, piperonylidene acetone is transported and distributed through interactions with specific transporters and binding proteins . These interactions facilitate its movement across cellular membranes and its accumulation in particular cellular compartments. The distribution of piperonylidene acetone can influence its overall efficacy and the extent of its biochemical effects .

Subcellular Localization

Piperonylidene acetone exhibits specific subcellular localization, which can affect its activity and function. It is often localized in the endoplasmic reticulum and mitochondria, where it interacts with enzymes involved in metabolic processes . Targeting signals and post-translational modifications play a role in directing piperonylidene acetone to these compartments, thereby influencing its biochemical activity .

Eigenschaften

IUPAC Name |

(E)-4-(1,3-benzodioxol-5-yl)but-3-en-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10O3/c1-8(12)2-3-9-4-5-10-11(6-9)14-7-13-10/h2-6H,7H2,1H3/b3-2+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XIYPXOFSURQTTJ-NSCUHMNNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C=CC1=CC2=C(C=C1)OCO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)/C=C/C1=CC2=C(C=C1)OCO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3160-37-0 | |

| Record name | Piperonyl acetone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003160370 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Piperonalacetone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=217304 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-Buten-2-one, 4-(1,3-benzodioxol-5-yl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 4-(3,4-methylenedioxyphenyl)but-3-en-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.645 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PIPERONYLIDENE ACETONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T43BYJ64EG | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary metabolic pathway of piperonylidene acetone in rabbits?

A1: In rabbits, piperonylidene acetone is primarily metabolized to 4-(3,4-methylenedioxyphenyl)-butan-2-ol. This specific metabolic pathway leads to the excretion of the majority (71.5%) of the administered dose in the urine within three days [].

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

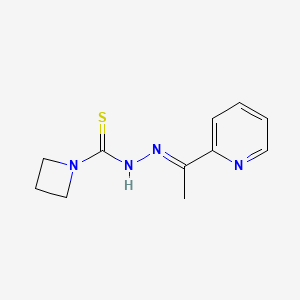

![(2R,4R)-4-(aminomethyl)-N-[(2R)-1-oxo-4-phenyl-1-(quinolin-6-ylamino)butan-2-yl]pyrrolidine-2-carboxamide](/img/structure/B1232978.png)

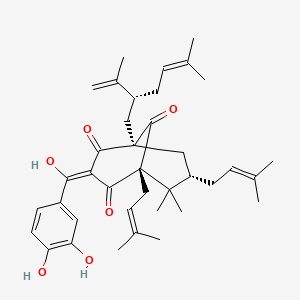

![3-[4-(Dimethylamino)phenyl]-1-[1-(3-methylphenyl)-2,5-dioxo-3-pyrrolidinyl]-1-[(1,3,5-trimethyl-4-pyrazolyl)methyl]thiourea](/img/structure/B1232980.png)

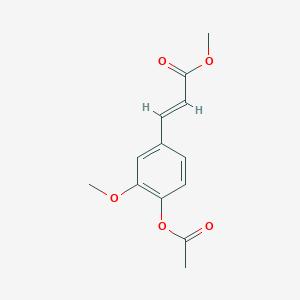

![(S)-2-((E)-(S)-1-{(S)-1-Carboxy-2-[4-(3-methyl-but-2-enyloxy)-phenyl]-ethylcarbamoyl}-10-oxo-heptadec-2-enyl)-2-hydroxy-succinic acid](/img/structure/B1232982.png)

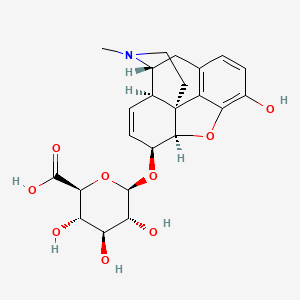

![Methyl 8-[3,5-epidioxy-2-(3-hydroperoxy-1-pentenyl)-cyclopentyl]-octanoate](/img/structure/B1232987.png)

![3-[[2-(2-furanylmethyl)-3-oxo-1H-isoindol-1-yl]amino]benzoic acid ethyl ester](/img/structure/B1232991.png)